

1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B169776

[Get Quote](#)

An In-Depth Technical Guide to 1-isopropyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

1-isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the CAS Number 436096-96-7.^{[1][2][3][4]} This molecule belongs to the pyrazole class of compounds, which are known for their diverse applications in medicinal chemistry and agrochemicals.^{[5][6]} The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and its derivatives are integral to many biologically active molecules.^[5] The presence of both a carboxylic acid and an isopropyl group on the pyrazole scaffold of this particular compound suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and specialized chemicals. This guide provides a comprehensive overview of the identification, synthesis, and characterization of 1-isopropyl-1H-pyrazole-4-carboxylic acid, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

Accurate identification of a compound is the foundation of any scientific investigation. The key identifiers and physicochemical properties of 1-isopropyl-1H-pyrazole-4-carboxylic acid are summarized in the table below.

Property	Value	Source(s)
CAS Number	436096-96-7	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[1] [5]
Molecular Weight	154.17 g/mol	[1] [5]
IUPAC Name	1-isopropyl-1H-pyrazole-4-carboxylic acid	[2]
Synonyms	1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid	[5]
Appearance	White to off-white crystalline powder	[5]
Purity	≥ 95% (as determined by NMR)	[5]
Storage Conditions	0-8°C	[5]

Analytical Characterization (Predicted)

While experimental spectra for this specific compound are not widely available, we can predict the characteristic analytical data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group and the pyrazole ring protons. The isopropyl methine proton (CH) would appear as a septet, while the two methyl groups (CH₃) would present as a doublet. The two protons on the pyrazole ring would appear as singlets in the aromatic region. The carboxylic acid proton is expected to be a broad singlet.

- ^{13}C NMR: The carbon NMR spectrum would show signals for the two distinct carbons of the isopropyl group, the three unique carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid. A predicted ^{13}C NMR spectrum for the closely related 1-isopropyl-pyrazole shows signals for the isopropyl carbons and the pyrazole ring carbons, providing a basis for these predictions.[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of $3300\text{-}2500\text{ cm}^{-1}$. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm^{-1} . C-H stretching vibrations for the isopropyl and pyrazole ring C-H bonds would appear just below and above 3000 cm^{-1} , respectively.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M^+) would be observed at $\text{m/z} = 154$. Key fragmentation patterns would likely involve the loss of the isopropyl group and the carboxylic acid group.

Synthesis Protocol: A Representative Method

While a specific, validated synthesis protocol for 1-isopropyl-1H-pyrazole-4-carboxylic acid is not published in peer-reviewed literature, a robust and logical synthetic route can be designed based on established methods for the synthesis of 1-substituted pyrazole-4-carboxylic acids. A common approach involves the formation of a pyrazole-4-carboxylate ester, followed by hydrolysis to the carboxylic acid.[\[8\]](#)[\[9\]](#)

The following multi-step synthesis is a representative and scientifically sound approach:

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This is a common precursor for pyrazole synthesis. It can be prepared from ethyl acetoacetate and triethyl orthoformate.

Step 2: Cyclization to form Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

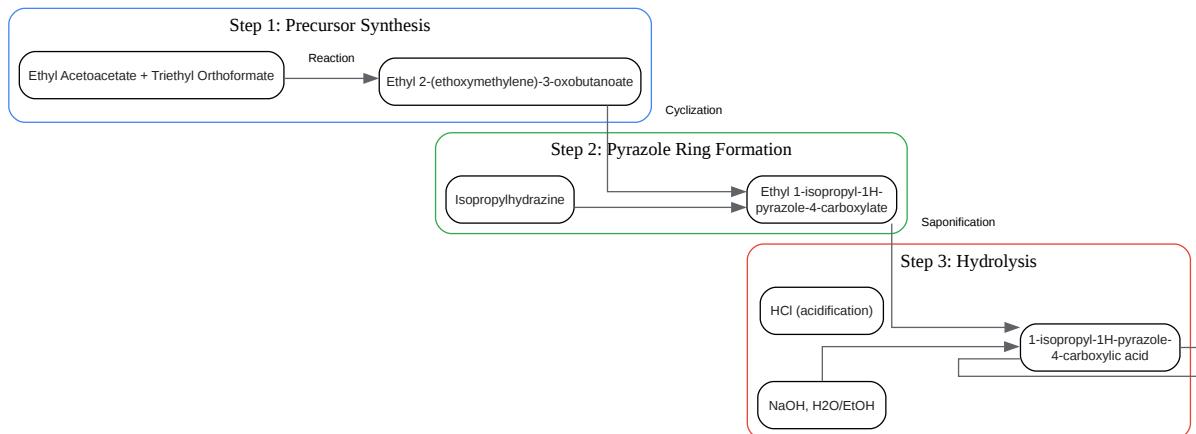
The key pyrazole ring formation occurs in this step.

- Reagents and Equipment:

- Ethyl 2-(ethoxymethylene)-3-oxobutanoate
- Isopropylhydrazine
- Ethanol (as solvent)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle

- Procedure:

- Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol in the round-bottom flask.
- Add isopropylhydrazine to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography to obtain pure ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.


Step 3: Hydrolysis to 1-isopropyl-1H-pyrazole-4-carboxylic acid

The final step is the conversion of the ester to the desired carboxylic acid.

- Reagents and Equipment:

- Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate
- Sodium hydroxide (or another suitable base)
- Water and Ethanol (as co-solvents)

- Hydrochloric acid (for acidification)
- Standard laboratory glassware
- Procedure:
 - Dissolve the ethyl 1-isopropyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
 - Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.
 - Monitor the hydrolysis by TLC until the starting material is consumed.
 - Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.
 - The product, 1-isopropyl-1H-pyrazole-4-carboxylic acid, should precipitate out of the solution.
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum.

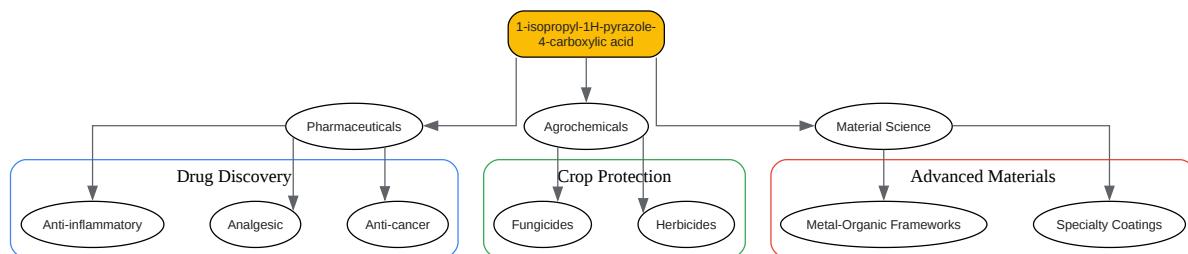
[Click to download full resolution via product page](#)

A representative workflow for the synthesis of 1-isopropyl-1H-pyrazole-4-carboxylic acid.

Applications in Research and Development

The structural motifs present in 1-isopropyl-1H-pyrazole-4-carboxylic acid make it a compound of interest in several areas of chemical and pharmaceutical research.

Pharmaceutical Drug Development


Pyrazole derivatives are a cornerstone in medicinal chemistry, with applications as anti-inflammatory, analgesic, and anti-cancer agents.^[5] The carboxylic acid functionality of this compound provides a handle for further chemical modifications, such as amide bond formation, to create libraries of new chemical entities for biological screening.^[10] Its potential therapeutic effects in inflammatory diseases are an area of active exploration.^{[2][5][6]}

Agrochemicals

Pyrazole carboxamides are a well-established class of fungicides.^[10] 1-isopropyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the synthesis of such agrochemicals, which are crucial for crop protection.^{[2][5][6]}

Material Science

The pyrazole ring and carboxylic acid group can act as ligands for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) and other advanced materials with applications in catalysis and coatings.^{[5][6]}

[Click to download full resolution via product page](#)

Key application areas for 1-isopropyl-1H-pyrazole-4-carboxylic acid derivatives.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-isopropyl-1H-pyrazole-4-carboxylic acid.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0 and 8°C.[5]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-isopropyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic compound with significant potential as a building block in drug discovery, agrochemical synthesis, and material science. This guide has provided a comprehensive overview of its identification, a representative synthesis protocol, predicted analytical characteristics, and key applications. By understanding the chemistry and handling of this compound, researchers can effectively utilize it in the development of novel and innovative products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Isopropyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 436096-96-7 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 1-isopropyl-1h-pyrazole-4-carboxylic acid,(CAS# 436096-96-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. bocsci.com [bocsci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. spectrabase.com [spectrabase.com]
- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS number and identification]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169776#1-isopropyl-3-methyl-1h-pyrazole-4-carboxylic-acid-cas-number-and-identification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com